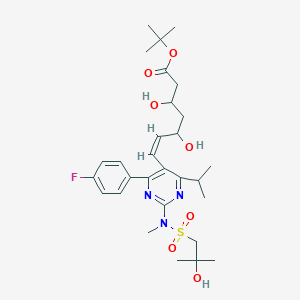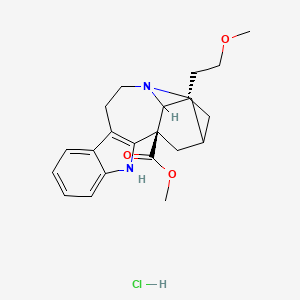
(+)-18-Methoxycoronaridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-18-Methoxycoronaridine hydrochloride: is a synthetic derivative of the naturally occurring alkaloid ibogaine. It is known for its potential therapeutic effects, particularly in the treatment of addiction and other neurological disorders. The compound is a hydrochloride salt, which enhances its solubility and stability for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-18-Methoxycoronaridine hydrochloride typically involves multiple steps, starting from ibogaine or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group at the 18th position of the ibogaine molecule.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (+)-18-Methoxycoronaridine hydrochloride can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted quinones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry: (+)-18-Methoxycoronaridine hydrochloride is used as a research tool to study the structure-activity relationships of ibogaine derivatives. It helps in understanding the chemical properties and reactivity of these compounds.
Biology: In biological research, the compound is used to investigate its effects on various biological systems, particularly the nervous system. It is studied for its potential neuroprotective and neuroregenerative properties.
Medicine: The most significant application of this compound is in the field of medicine, where it is explored for its potential to treat addiction, depression, and other neurological disorders. It is believed to modulate neurotransmitter systems, which could be beneficial in these conditions.
Industry: While its industrial applications are limited, the compound’s potential therapeutic benefits make it a candidate for pharmaceutical development.
作用机制
The mechanism of action of (+)-18-Methoxycoronaridine hydrochloride involves its interaction with various molecular targets in the brain. It is believed to act on:
Nicotinic Acetylcholine Receptors: Modulating these receptors can influence neurotransmitter release and neuronal activity.
Serotonin Transporters: Inhibiting serotonin reuptake can enhance mood and reduce depressive symptoms.
Dopamine Transporters: Modulating dopamine levels can help in treating addiction and other mood disorders.
相似化合物的比较
Ibogaine: The parent compound from which (+)-18-Methoxycoronaridine hydrochloride is derived. It has similar therapeutic potential but different pharmacokinetic properties.
Noribogaine: A metabolite of ibogaine with distinct pharmacological effects.
18-Methoxycoronaridine: The free base form of the compound without the hydrochloride salt.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its free base form. This makes it more suitable for certain applications, particularly in research and potential therapeutic use.
属性
分子式 |
C22H29ClN2O3 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC 名称 |
methyl (1R,17S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14?,15-,20?,22+;/m1./s1 |
InChI 键 |
CVBFKKVQGICEBT-XGNADRIESA-N |
手性 SMILES |
COCC[C@@H]1CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
规范 SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


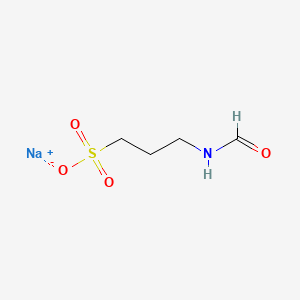

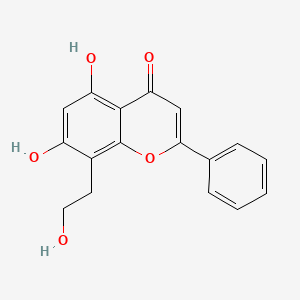
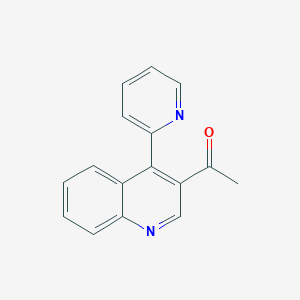
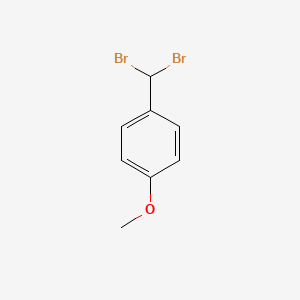
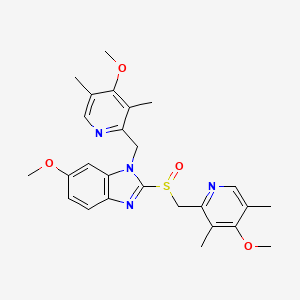
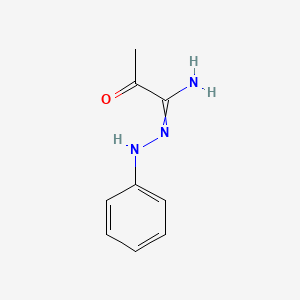
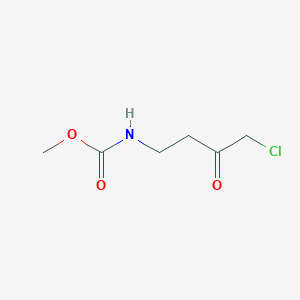
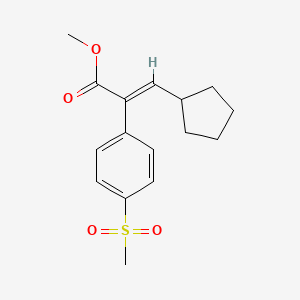
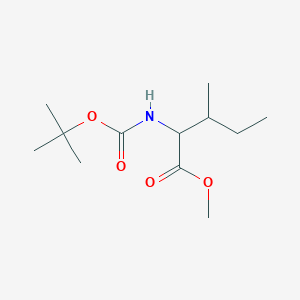
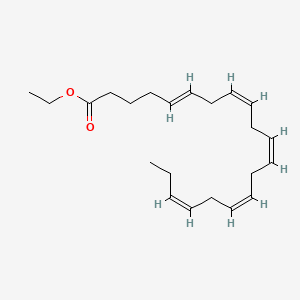
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
